
Methyl 2,5-dioxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dioxohexanoate is an organic compound with the molecular formula C7H10O4 It is a methyl ester derivative of 2,5-dioxohexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dioxohexanoate can be synthesized through several methods. One common approach involves the alkylation of methyl 3,5-dioxohexanoate using cobalt-mediated regioselective alkylation. This method allows for the preparation of 5-alkyl derivatives of 4-hydroxy-6-methyl-2-pyrone .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of 2,5-dioxohexanoic acid with methanol in the presence of an acid catalyst. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,5-dioxohexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dioxo-5-methylhexanoate: This compound is similar in structure but has an ethyl ester group instead of a methyl ester group.
2,5-Dioxohexanoic Acid Methyl Ester: Another closely related compound with similar chemical properties.
Uniqueness
Methyl 2,5-dioxohexanoate is unique due to its specific ester group and the position of the dioxo groups on the hexanoate chain
Properties
CAS No. |
43227-83-4 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 2,5-dioxohexanoate |
InChI |
InChI=1S/C7H10O4/c1-5(8)3-4-6(9)7(10)11-2/h3-4H2,1-2H3 |
InChI Key |
SBPLOKCGGUPPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



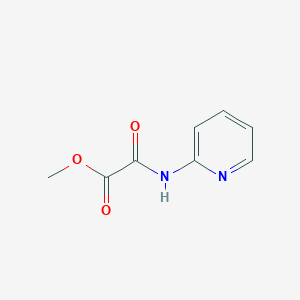
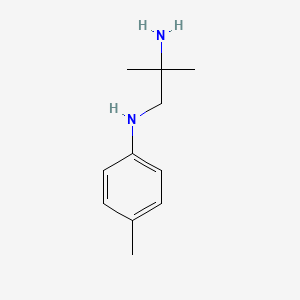
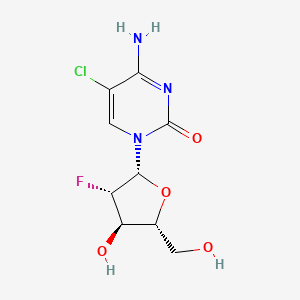
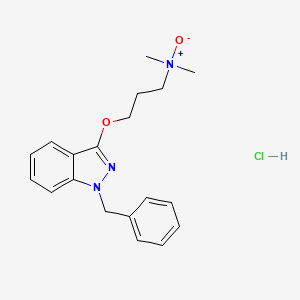
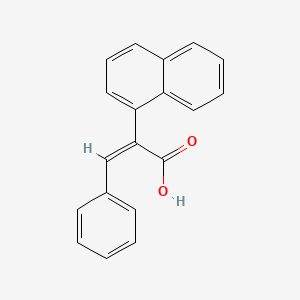
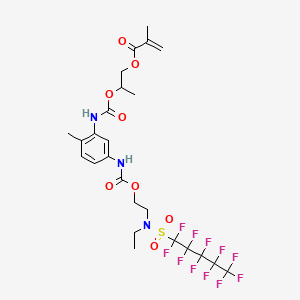
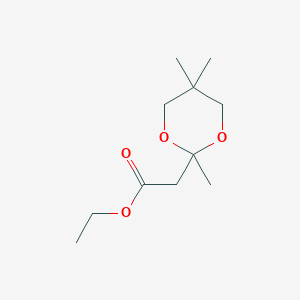
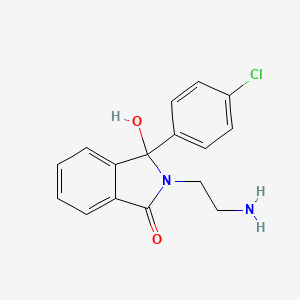
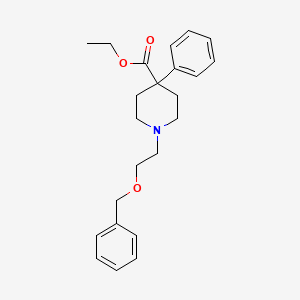
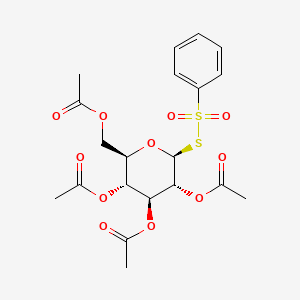
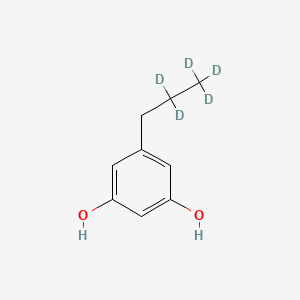
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)

